Butyl 1H,1H,2H,2H-perfluorohexyl carbonate Butyl 1H,1H,2H,2H-perfluorohexyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199225
InChI: InChI=1S/C11H13F9O3/c1-2-3-5-22-7(21)23-6-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-6H2,1H3
SMILES:
Molecular Formula: C11H13F9O3
Molecular Weight: 364.20 g/mol

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate

CAS No.:

Cat. No.: VC16199225

Molecular Formula: C11H13F9O3

Molecular Weight: 364.20 g/mol

* For research use only. Not for human or veterinary use.

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate -

Specification

Molecular Formula C11H13F9O3
Molecular Weight 364.20 g/mol
IUPAC Name butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate
Standard InChI InChI=1S/C11H13F9O3/c1-2-3-5-22-7(21)23-6-4-8(12,13)9(14,15)10(16,17)11(18,19)20/h2-6H2,1H3
Standard InChI Key XMTBKWFPAVYAMH-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Isomerism

Molecular Architecture

Butyl 1H,1H,2H,2H-perfluorohexyl carbonate consists of three primary components:

  • A perfluorohexyl chain (C6F13CH2CH2\text{C}_6\text{F}_{13}\text{CH}_2\text{CH}_2) with nine fluorine atoms arranged in a staggered configuration.

  • A carbonate ester group (OCOO\text{OCOO}) linking the perfluorohexyl moiety to the butyl group.

  • A butyl group (C4H9\text{C}_4\text{H}_9), which varies in structure depending on the isomer.

The tert-butyl isomer (CAS 1980085-06-0) features a branched C(CH3)3\text{C}(\text{CH}_3)_3 group, while the sec-butyl variant (CAS 1980034-90-9) has a linear CH(CH3)CH2CH3\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3 configuration . These structural differences influence solubility, reactivity, and phase behavior.

Table 1: Key Structural Features of Butyl Perfluorohexyl Carbonate Isomers

Propertytert-Butyl Isomersec-Butyl Isomer
CAS Number1980085-06-01980034-90-9
Molecular FormulaC11H13F9O3\text{C}_{11}\text{H}_{13}\text{F}_9\text{O}_3C11H13F9O3\text{C}_{11}\text{H}_{13}\text{F}_9\text{O}_3
IUPAC Nametert-Butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonatesec-Butyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate
SMILESCC(C)(C)OC(=O)OCCC(C(F)(F)F)(F)FCCC(C)OC(=O)OCCC(C(F)(F)F)(F)F

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a two-step process:

  • Preparation of Perfluorohexyl Alcohol:
    Perfluorohexyl alcohols are synthesized via telomerization of tetrafluoroethylene, followed by reduction .

  • Carbonate Ester Formation:
    The alcohol reacts with butyl chloroformate (ClCOOC4H9\text{ClCOO}C_4H_9) in the presence of a base (e.g., pyridine) to form the carbonate ester .

RfCH2CH2OH+ClCOOC4H9BaseRfCH2CH2OCOOC4H9+HCl\text{R}_f\text{CH}_2\text{CH}_2\text{OH} + \text{ClCOO}C_4H_9 \xrightarrow{\text{Base}} \text{R}_f\text{CH}_2\text{CH}_2\text{OCOO}C_4H_9 + \text{HCl}

Rₓ = Perfluorohexyl group

Purification and Characterization

Crude products are purified via column chromatography (ethyl acetate/hexane mixtures) and characterized using 1H^1\text{H} NMR, 19F^{19}\text{F} NMR, and mass spectrometry . The tert-butyl isomer exhibits a singlet at δ\delta 1.68 ppm for its methyl groups, while the sec-butyl variant shows multiplet signals between δ\delta 1.0–1.5 ppm .

Physicochemical Properties

Thermal and Solubility Characteristics

  • Thermal Stability: Decomposition temperatures exceed 250°C due to strong C–F bonds .

  • Solubility: Miscible with fluorinated solvents (e.g., perfluorohexane) but insoluble in polar solvents like water .

  • Hydrophobicity: Contact angles >110° indicate superhydrophobic surface activity .

Table 2: Comparative Physical Properties

Propertytert-Butyl Isomersec-Butyl Isomer
Melting Point-45°C-38°C
Boiling Point210°C (extrapolated)198°C (extrapolated)
Density1.62 g/cm³1.58 g/cm³

Comparison with Related Fluorinated Compounds

Table 3: Comparison of Fluorinated Carbonates

CompoundMolecular FormulaKey Application
1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonateC11H8F12O3\text{C}_{11}\text{H}_8\text{F}_{12}\text{O}_3Lithium-ion battery electrolytes
Methyl perfluorooctyl carbonateC10H5F17O3\text{C}_{10}\text{H}_5\text{F}_{17}\text{O}_3Stain-resistant coatings

Future Directions and Alternatives

Research is pivoting toward short-chain PFAS alternatives (e.g., C4F9\text{C}_4\text{F}_9) and non-fluorinated hydrophobic polymers. Biodegradable carbonate esters derived from plant-based alcohols are under development .

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